CBR-3465

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

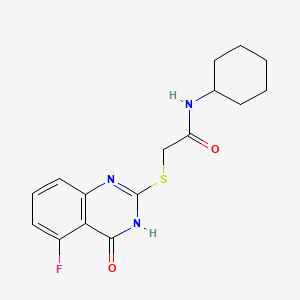

C16H18FN3O2S |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H18FN3O2S/c17-11-7-4-8-12-14(11)15(22)20-16(19-12)23-9-13(21)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,21)(H,19,20,22) |

InChI Key |

HBPSYXBVWOLSEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Ibrutinib: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical development of Ibrutinib. Marketed as Imbruvica®, Ibrutinib is a first-in-class, orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Its development has significantly altered the treatment landscape for several B-cell malignancies.[1]

Discovery and Rationale

Ibrutinib (formerly PCI-32765) was developed as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[2] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR), and its activation is essential for B-cell maturation, proliferation, and survival.[1][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target. The discovery of Ibrutinib was a culmination of efforts to design a molecule that could irreversibly bind to BTK, thereby providing sustained inhibition of the BCR signaling pathway. The key innovation was the incorporation of a Michael acceptor (an acrylamide group) that forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.

Mechanism of Action and Signaling Pathway

Ibrutinib's primary mechanism of action is the irreversible inhibition of BTK. The acrylamide group within Ibrutinib's structure forms a covalent bond with the Cys481 residue in the BTK active site. This targeted covalent inhibition effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates, such as phospholipase C-γ2 (PLCγ2). The disruption of this signaling cascade leads to several cellular effects, including the inhibition of B-cell proliferation and survival, induction of apoptosis, and disruption of cell trafficking and adhesion.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by Ibrutinib.

Synthesis of Ibrutinib

The synthesis of Ibrutinib has been approached through various routes, with a common strategy involving the construction of the core pyrazolopyrimidine structure, followed by coupling with the chiral piperidine ring and a final acylation step.

Representative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of Ibrutinib.

Experimental Protocol: Final Acylation Step

This protocol describes the final step in the synthesis of Ibrutinib, the acylation of the piperidine amine with acryloyl chloride. This method is adapted from publicly available synthetic procedures.

Materials:

-

(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Amine intermediate)

-

Acryloyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve the amine intermediate (1.0 eq.) and a slight excess of TEA or DIPEA in anhydrous THF.

-

Addition of Acylating Agent: In a separate flask, prepare a solution of acryloyl chloride (1.0 eq.) in anhydrous THF.

-

Acylation Reaction: Slowly add the acryloyl chloride solution to the stirring solution of the amine and base at room temperature (25-30°C).

-

Reaction Monitoring: Allow the reaction mixture to stir for approximately 18 hours. The progress of the reaction can be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Solvent Removal: Remove the THF from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude Ibrutinib product.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure Ibrutinib.

Quantitative Data

Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (BTK inhibition) | 11 nM | B-cell line | |

| In-vitro Proliferation Inhibition (IC50) | 1.0 µM - 25.0 µM | CLL and MCL cell lines |

Clinical Efficacy Data

| Indication | Phase | Overall Response Rate (ORR) | Reference |

| Relapsed/Refractory CLL | I/II | ~71% | |

| Relapsed/Refractory Mantle Cell Lymphoma | I/II | ~68-70% | |

| Relapsed/Refractory Follicular Lymphoma | - | ~54% | |

| Newly Diagnosed PCNS DLBCL (in combination) | Pilot Study | 100% (after induction) |

| Study Population | Treatment | Median Follow-up | Progression-Free Survival (PFS) | Overall Survival (OS) at 12 months | Reference |

| CLL/SLL (FIRE Study) | Ibrutinib | 17.7 months | Not Estimable | 88.5% | |

| MCL (FIRE Study) | Ibrutinib | 15.1 months | 12.4 months | 65.8% | |

| High-Risk, Previously Untreated CLL | Ibrutinib-based therapy | 50 months | Median not reached | - | |

| Relapsed/Refractory CLL (Randomized Trial) | Ibrutinib | 36 months | 86% (at 36 months) | - | |

| Relapsed/Refractory CLL (Randomized Trial) | Ibrutinib + Rituximab | 36 months | 86.9% (at 36 months) | - |

Key Experimental Methodologies

BTK Kinase Inhibition Assay (Illustrative Workflow)

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the inhibitory activity of Ibrutinib against BTK.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human BTK enzyme in a suitable kinase buffer.

-

Prepare a stock solution of a generic kinase substrate (e.g., poly(Glu,Tyr) peptide).

-

Prepare a stock solution of adenosine triphosphate (ATP).

-

Perform serial dilutions of Ibrutinib to create a range of concentrations for testing.

-

-

Kinase Reaction:

-

In a multi-well plate, add the BTK enzyme, the kinase buffer, and the various dilutions of Ibrutinib.

-

Allow for a pre-incubation period to permit the covalent binding of Ibrutinib to BTK.

-

Initiate the kinase reaction by adding the substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the kinase reaction.

-

Quantify the amount of phosphorylated substrate. A common method is an enzyme-linked immunosorbent assay (ELISA) using a primary antibody that specifically recognizes the phosphorylated substrate and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or fluorescence) from each well, which corresponds to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the Ibrutinib concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

-

Conclusion

Ibrutinib represents a landmark achievement in targeted cancer therapy. Its rational design, based on a deep understanding of the B-cell receptor signaling pathway, has led to a highly effective treatment for various B-cell malignancies. The covalent mechanism of action provides durable inhibition of BTK, resulting in significant clinical benefits for patients. The synthesis of Ibrutinib has been optimized to allow for large-scale production, making this life-saving medication accessible to patients worldwide. Ongoing research continues to explore the full potential of Ibrutinib in other cancers and in combination with other therapeutic agents.

References

A Technical Guide to Compound Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of a compound's biological target are foundational to modern drug discovery and development. Understanding the specific molecular interactions that underpin a compound's therapeutic effect is crucial for optimizing efficacy, minimizing off-target effects, and ultimately, increasing the probability of clinical success. This guide provides an in-depth overview of the core principles and methodologies for compound target identification and validation, with a focus on experimental protocols and data interpretation.

I. Target Identification: Unraveling the "How"

Target identification aims to pinpoint the specific biomolecule(s), typically proteins, with which a compound interacts to elicit a phenotypic response. A variety of strategies, spanning computational, genetic, and biochemical approaches, are employed to achieve this.

Computational Approaches

Computational methods leverage existing biological and chemical data to predict potential compound-target interactions. These in silico techniques are often used as a primary screening tool to generate hypotheses that can be tested experimentally.

Table 1: Comparison of Computational Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Ligand-Based Methods | Compares the query compound to libraries of compounds with known targets based on structural or property similarity. | Fast, computationally inexpensive, does not require a 3D structure of the target. | Dependent on the availability of known active compounds; may not identify novel targets. |

| Structure-Based Methods (e.g., Molecular Docking) | Simulates the binding of a compound to the 3D structure of a potential target protein. | Provides insights into the binding mode and affinity; can identify novel targets. | Requires a high-resolution 3D structure of the target; scoring functions can be inaccurate. |

| Data Mining & Machine Learning | Utilizes algorithms to identify patterns in large datasets (e.g., genomics, proteomics, bioactivity data) to predict targets. | Can uncover complex relationships and predict novel targets from diverse data sources. | Requires large, high-quality training datasets; models can be "black boxes," making interpretation difficult. |

Genetic Approaches

Genetic methods involve systematically perturbing gene expression to identify gene products that are essential for a compound's activity.

CRISPR-Cas9 technology allows for precise and permanent gene knockout at the DNA level, making it a powerful tool for target identification. Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product as a potential target.

Experimental Workflow: Genetic Target Validation using CRISPR/Cas9

Proteomic and Biochemical Approaches

These methods directly probe the physical interaction between a compound and its protein targets within a complex biological sample.

These techniques utilize a modified version of the compound of interest to "pull down" its binding partners from a cell lysate or tissue extract.

-

Photo-Affinity Chromatography: This method involves a compound derivatized with a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent capture and identification by mass spectrometry.

Experimental Protocol: Photo-Affinity Chromatography

1. Probe Synthesis:

- Synthesize a photo-affinity probe containing the compound of interest, a photoreactive crosslinker (e.g., diazirine), and an enrichment tag (e.g., biotin).

2. Cell Lysis:

- Harvest cells and prepare a lysate in a suitable buffer containing protease and phosphatase inhibitors.

3. Probe Incubation and Crosslinking:

- Incubate the cell lysate with the photo-affinity probe in the dark to allow for binding to the target protein(s).

- Expose the lysate to UV light (typically 365 nm) to induce covalent crosslinking between the probe and the target.

4. Enrichment of Crosslinked Proteins:

- Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

- Wash the beads extensively to remove non-specifically bound proteins.

5. Elution and Protein Identification:

- Elute the captured proteins from the beads.

- Separate the eluted proteins by SDS-PAGE.

- Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Kinobeads / Activity-Based Protein Profiling (ABPP): This approach is particularly useful for identifying targets of kinase inhibitors. Kinobeads are composed of a mixture of broad-spectrum, immobilized kinase inhibitors that can capture a large portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with a free test compound before being applied to the kinobeads. The test compound will compete with the kinobeads for binding to its kinase targets. The proteins that are no longer captured by the beads in the presence of the test compound are then identified by mass spectrometry as the targets of the compound.

Experimental Protocol: Kinobead-Based Profiling

1. Cell Lysis:

- Prepare a native cell lysate to preserve kinase activity.

2. Competitive Binding:

- Incubate the cell lysate with varying concentrations of the test compound or a vehicle control.

3. Kinobead Enrichment:

- Add the kinobead slurry to the lysates and incubate to allow for the capture of kinases that are not bound to the test compound.

- Wash the beads to remove non-specifically bound proteins.

4. On-Bead Digestion and Mass Spectrometry:

- Perform an on-bead tryptic digestion of the captured proteins.

- Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.

5. Data Analysis:

- Compare the abundance of each kinase in the compound-treated samples to the vehicle control to determine which kinases are specifically competed off by the test compound.

II. Target Validation: Confirming the "Why"

Once a putative target has been identified, target validation is the critical process of confirming that modulation of this target is indeed responsible for the observed therapeutic phenotype and that this modulation is likely to be safe and effective in a clinical setting.

Genetic Validation

Genetic methods provide strong evidence for target validation by directly assessing the phenotypic consequences of altering the target gene.

Table 2: Comparison of Genetic Target Validation Methods

| Method | Mechanism | Advantages | Disadvantages |

| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete loss of function, highly specific, permanent. | Can be lethal if the gene is essential; does not mimic the partial inhibition of a drug. |

| RNA Interference (RNAi) | Transient knockdown of mRNA, reducing protein expression. | Transient and tunable, can be used for essential genes. | Incomplete knockdown, potential for off-target effects. |

Pharmacological Validation

Pharmacological validation involves using tool compounds with known selectivity for the target of interest to recapitulate the phenotype observed with the initial hit compound. This helps to confirm that the on-target activity is responsible for the desired effect.

Biophysical Methods for Target Engagement

Biophysical assays provide direct evidence of a compound binding to its target in a cellular context.

CETSA is based on the principle that the binding of a compound to its target protein increases the thermal stability of the protein. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

1. Cell Treatment:

- Culture cells to an appropriate confluency.

- Treat cells with the test compound or a vehicle control for a defined period.

2. Heat Challenge:

- Aliquot the cell suspension into PCR tubes.

- Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

3. Cell Lysis and Fractionation:

- Lyse the cells by freeze-thaw cycles or with a lysis buffer.

- Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

- Collect the supernatant containing the soluble proteins.

4. Protein Quantification and Western Blot:

- Measure the protein concentration of the soluble fractions.

- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

- Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

- Detect the protein bands using an appropriate imaging system.

5. Data Analysis:

- Quantify the band intensities at each temperature.

- Normalize the intensities to the amount of protein at the lowest temperature.

- Plot the normalized protein amount against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

III. Signaling Pathways in Drug Discovery

Understanding the signaling pathway in which a target functions is crucial for predicting the downstream consequences of its modulation. Many drugs are designed to inhibit or activate specific nodes within these pathways to correct dysregulated cellular processes.

The PI3K/AKT/mTOR Pathway: A Key Target in Cancer

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Signaling Pathway: PI3K/AKT/mTOR

Conclusion

The identification and validation of a compound's target are multifaceted processes that require a combination of computational, genetic, and biochemical approaches. A thorough understanding of the underlying principles and the meticulous execution of experimental protocols are paramount for the successful progression of a compound through the drug discovery pipeline. This guide has provided a framework for these critical activities, offering both theoretical background and practical methodologies to aid researchers in this endeavor. The continued development of innovative technologies will undoubtedly further refine and accelerate our ability to elucidate the mechanisms of action of novel therapeutics, ultimately leading to the development of safer and more effective medicines.

physicochemical properties of [Compound Name]

An In-depth Technical Guide to the Physicochemical Properties of Nirmatrelvir (PF-07321332)

Introduction

Nirmatrelvir, also known by its research code PF-07321332, is an orally bioavailable antiviral drug developed by Pfizer.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[3][4][5] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins. By inhibiting Mpro, nirmatrelvir blocks viral replication. It is a component of the combination drug Paxlovid, where it is co-administered with ritonavir. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme, which slows the metabolism of nirmatrelvir and increases its plasma concentration.

This guide provides a comprehensive overview of the core physicochemical properties of nirmatrelvir, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety. The key properties of nirmatrelvir are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H32F3N5O4 |

| Molecular Weight | 499.53 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 2628280-40-8 |

| Melting Point | 192.9 °C (379.2 °F) |

| Solubility | DMSO: 5 mg/mL, 100 mg/mL (200.18 mM)Ethanol: 15 mg/mL, 100 mg/mL (200.18 mM)Water: 2 mg/mL (4.0 mM)DMF: 2 mg/mLPBS (pH 7.2): Insoluble |

| pKa (Strongest Acidic) | 7.1 |

| pKa (Strongest Basic) | -1.6 |

| LogP (Octanol-Water) | 2.12 (ALOGPS), 0.44 (Chemaxon), 2.2 |

| Polar Surface Area | 131.4 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 8 |

Experimental Protocols

Accurate determination of physicochemical properties is crucial in drug development. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

Methodology: Shake-Flask Method (OECD Guideline 107)

The "shake-flask" method is the standard experimental procedure for measuring partition coefficients.

-

Preparation of Solutions: A saturated solution of n-octanol in water and a saturated solution of water in n-octanol are prepared at a constant temperature (e.g., 25°C) at least 24 hours before the experiment to ensure equilibrium.

-

Test Substance Preparation: A known mass of nirmatrelvir is dissolved in either n-octanol or water, depending on its solubility. The concentration should be low enough to not affect the properties of the phases.

-

Partitioning: The two phases (n-octanol and water) are mixed in a vessel, and the nirmatrelvir solution is added. The vessel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of nirmatrelvir in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of nirmatrelvir in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Solubility is a key factor influencing a drug's dissolution rate and bioavailability.

Methodology: Turbidimetric Solubility Measurement

This high-throughput method allows for rapid determination of kinetic solubility.

-

Compound Preparation: A stock solution of nirmatrelvir is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: A multi-well plate is filled with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4).

-

Compound Addition: A small volume of the nirmatrelvir stock solution is added to the aqueous buffer in the wells to create a range of concentrations.

-

Precipitation and Detection: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation of the compound. The turbidity of each well, which corresponds to the amount of precipitated compound, is measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The solubility is determined as the concentration at which precipitation begins, identified by a sharp increase in turbidity.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH, which affects its solubility, permeability, and binding to its target.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of nirmatrelvir is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility throughout the titration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) of the titration are identified from the inflection points of the curve.

-

pKa Calculation: The pKa is calculated from the pH at the half-equivalence point. For more complex molecules or when multiple ionizable groups are present, specialized software is used to analyze the titration curve and determine the pKa values.

Mechanism of Action Visualization

Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro). Mpro is essential for cleaving viral polyproteins (pp1a and pp1ab) into individual non-structural proteins that are necessary for assembling the viral replication and transcription complex. Nirmatrelvir is a peptidomimetic inhibitor that binds covalently to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity and halting viral replication.

References

- 1. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to the Preliminary Toxicity of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a consolidated overview of the preliminary toxicity profile of Acetylsalicylic Acid (Aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is compiled from publicly available toxicological data and standardized testing protocols to support drug development and safety assessment processes.

Acute and Sub-Chronic Toxicity

The acute toxicity of a substance is typically determined by the median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population. For Aspirin, the acutely toxic dose is generally considered to be greater than 150 mg per kg of body mass[1]. Moderate toxicity is observed at doses up to 300 mg/kg, with severe toxicity occurring between 300 and 500 mg/kg[1]. A dose exceeding 500 mg/kg is considered potentially lethal[1]. Chronic toxicity can manifest at doses of 100 mg/kg per day over two or more days[1].

Table 1: Acute Oral Toxicity of Aspirin

| Species | LD50 (Oral) | Reference |

| Rat | 1000 mg/kg | [2] |

| Mouse | 815 mg/kg |

This data represents the single dose of the substance that causes the death of 50% of a group of test animals.

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no adverse effects are observed in a study. For an aspirin derivative, Aspirin Eugenol Ester (AEE), a 15-day oral toxicity study in rats established a NOAEL of 50 mg/kg/day.

Table 2: Sub-Chronic Oral Toxicity of Aspirin Eugenol Ester (AEE)

| Species | Study Duration | NOAEL | Adverse Effects at Higher Doses | Reference |

| Rat | 15 Days | 50 mg/kg/day | Changes in blood glucose, AST, ALP, ALT, and TB levels |

This table summarizes the findings from a repeated dose toxicity study.

Genotoxicity Assessment

Genotoxicity assays are performed to detect potential damage to DNA and chromosomes. Key studies for Aspirin include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Ames Test: The Ames test is a widely used method to assess a substance's potential to produce genetic mutations. Studies using the Ames Salmonella plate incorporation assay with strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation, have shown that Aspirin does not induce any significant increases in revertant colony counts compared to negative controls. These findings suggest that Aspirin does not have mutagenic potential under these test conditions.

In Vitro Micronucleus Assay: The micronucleus test serves as an indicator of chromosomal damage. While specific results for Aspirin in a standardized in vitro micronucleus assay are not detailed in the provided results, it is a standard component of genotoxicity screening. One study noted that Aspirin intake did not show clastogenicity (chromosome breaking) effects in a micronucleus test used as a negative control for another compound. Conversely, another study suggested that Aspirin may protect against genotoxicity by promoting genome repair.

Table 3: Genotoxicity Profile of Aspirin

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium strains | With and Without S9 | Negative | |

| Micronucleus Test | Mouse (in vivo) | N/A | Negative (No clastogenicity observed) |

Experimental Protocols and Visualizations

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. Below are standardized protocols based on OECD guidelines.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance's toxicity after a single oral dose. It uses a stepwise procedure with a small number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized for at least five days before dosing.

-

Dose Administration: The test substance is administered orally via gavage in a single dose.

-

Stepwise Procedure:

-

A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Three animals are dosed. The outcome (survival or death) determines the next step.

-

If the outcome is inconclusive, another three animals are dosed at the same or a different level until a clear result is obtained.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The substance is classified into a toxicity category based on the number of mortalities at specific dose levels.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay assesses the potential of a substance to induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid.

Methodology:

-

Bacterial Strains: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The mixture is incubated for a short period before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

References

Methodological & Application

Application Note and Protocol: Rapamycin for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It integrates signals from various upstream pathways, including growth factors (like insulin/IGF-1) and nutrients.[2][4]

Rapamycin functions by first binding to the intracellular protein FKBP12. The resulting Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest, typically in the G1 phase. Due to its central role in regulating cell growth, Rapamycin is widely used in cancer research, immunology, and studies on aging and autophagy.

Mechanism of Action: mTOR Signaling Pathway

The mTOR protein is the core component of two distinct multi-protein complexes, mTORC1 and mTORC2. Rapamycin acutely and specifically inhibits mTORC1. Chronic or long-term treatment with Rapamycin has also been shown to inhibit the assembly and function of mTORC2 in some cell types. The inhibition of mTORC1 by the Rapamycin-FKBP12 complex blocks downstream signaling required for cell growth and proliferation.

Quantitative Data: Biological Activity of Rapamycin

The effective concentration of Rapamycin can vary significantly between different cell lines. A dose-response experiment is always recommended to determine the optimal concentration for a specific cell type and experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric for its anti-proliferative effects.

| Cell Line | Cancer Type | IC50 Value (Proliferation) | Assay Duration | Reference |

| MCF-7 | Breast Cancer | ~20 nM | 4 days | |

| MDA-MB-231 | Breast Cancer | ~20 µM | 48 hours | |

| MDA-MB-468 | Breast Cancer | ~106 nM | 48 hours | |

| Ca9-22 | Oral Cancer | ~15 µM | 24 hours | |

| T98G | Glioblastoma | ~2 nM | 72 hours | |

| U87-MG | Glioblastoma | ~1 µM | 72 hours | |

| Raji | Burkitt's Lymphoma | >1000 nM | 48 hours | |

| HEK293 | Embryonic Kidney | ~0.1 nM (mTOR activity) | N/A |

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, serum concentration, assay type) and should be considered as a guide.

Experimental Protocols

4.1. Preparation of Rapamycin Stock Solution

Rapamycin is poorly soluble in water. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, which is then diluted in cell culture medium to the final working concentration.

-

Reconstitution: Dissolve Rapamycin powder in 100% DMSO to create a stock solution of 1-10 mM. For example, to make a 10 mM stock, dissolve 9.14 mg of Rapamycin (MW: 914.17 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for up to one year.

-

Working Solution: Before each experiment, thaw an aliquot of the stock solution. Dilute it serially in pre-warmed, serum-free cell culture medium to an intermediate concentration before adding it to the final culture volume. This minimizes precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

4.2. Protocol 1: Inhibition of mTOR Signaling (Western Blot Analysis)

This protocol verifies the on-target effect of Rapamycin by measuring the phosphorylation of a key mTORC1 downstream target, p70S6K.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of Rapamycin (e.g., 1, 10, 100 nM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired treatment duration. A short incubation (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p70S6K (e.g., Thr389) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe for total p70S6K and/or a loading control like β-actin or GAPDH. A dose-dependent decrease in the phospho-p70S6K signal relative to the total protein indicates successful mTORC1 inhibition.

-

4.3. Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of Rapamycin on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing a serial dilution of Rapamycin concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of Rapamycin concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a cell-based assay with Rapamycin.

References

Application Notes and Protocols: Utilizing Paclitaxel in Mouse Models for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel is a cornerstone chemotherapeutic agent widely employed in the treatment of various solid tumors. Its efficacy stems from its unique mechanism of action as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. To facilitate further preclinical investigation and drug development, these application notes provide a comprehensive overview of the use of Paclitaxel in mouse models. This document details its mechanism of action, provides established experimental protocols for in vivo studies, and presents quantitative data from representative xenograft models.

Mechanism of Action

Paclitaxel's primary mode of action is the disruption of microtubule dynamics, which are essential for cell division.[1][2][3] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2][3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupts the mitotic spindle assembly, and ultimately arrests cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers apoptotic pathways, leading to cancer cell death.

Beyond its direct impact on microtubules, Paclitaxel has been shown to modulate key signaling pathways involved in cell survival and proliferation. Notably, it can inhibit the PI3K/AKT pathway and activate the MAPK/ERK pathway, both of which can contribute to its pro-apoptotic effects.

Signaling Pathway Diagram

Caption: Paclitaxel's mechanism of action and its impact on key signaling pathways.

Data Presentation: In Vivo Efficacy of Paclitaxel

The following tables summarize the anti-tumor efficacy of Paclitaxel in various mouse xenograft models.

Table 1: Dose-Dependent Tumor Growth Inhibition in a Human Lung Cancer (A549) Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | i.v., daily for 5 days | 0 | |

| Paclitaxel | 12 | i.v., daily for 5 days | Significant | |

| Paclitaxel | 24 | i.v., daily for 5 days | More effective than 12 mg/kg |

Table 2: Efficacy of Paclitaxel Formulations in a Human Pancreatic Cancer (PANC-1) Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Schedule | Final Tumor Size (% of Control) |

| Saline Control | - | i.v., weekly | 100 |

| KoEL-paclitaxel | 10 | i.v., weekly | 28.8 |

| nab-paclitaxel | 10 | i.v., weekly | 33.6 |

Table 3: Efficacy of Intraperitoneal (IP) Paclitaxel in an Appendiceal Adenocarcinoma (PMCA-3) PDX Model

| Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Burden Reduction (%) |

| IP Saline | - | weekly for 3 weeks | 0 |

| IP Paclitaxel | 6.25 | weekly for 3 weeks | 20.8 |

| IP Paclitaxel | 12.5 | weekly for 3 weeks | 63.2 |

| IP Paclitaxel | 25.0 | weekly for 3 weeks | 71.4 |

Experimental Protocols

General Preparation of Paclitaxel for In Vivo Administration

Paclitaxel is poorly soluble in water. A common formulation for preclinical studies involves dissolving it in a vehicle such as a 1:1 mixture of Cremophor EL and ethanol, which is then further diluted with saline. For example, to prepare a 2 mg/mL solution, dissolve 10 mg of Paclitaxel in 0.5 mL of Cremophor EL and 0.5 mL of ethanol, and then add 4 mL of saline. The final solution should be administered shortly after preparation.

Subcutaneous Xenograft Mouse Model Efficacy Study

This protocol describes a typical efficacy study using a subcutaneous tumor model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Cancer cell line (e.g., A549 human non-small cell lung cancer)

-

Matrigel

-

Paclitaxel

-

Vehicle (e.g., Cremophor EL, ethanol, saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Administer Paclitaxel or vehicle control according to the desired dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

-

-

Endpoint:

-

The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a specific duration.

-

At the endpoint, mice are euthanized, and tumors are excised and weighed.

-

Experimental Workflow Diagram

References

- 1. Anticancer efficacy and toxicokinetics of a novel paclitaxel-clofazimine nanoparticulate co-formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: BMS-986165 (Deucravacitinib) Solubility and Preparation for In Vivo Studies

Compound: BMS-986165 (Deucravacitinib) Mechanism of Action: A first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] BMS-986165 binds to the TYK2 pseudokinase (JH2) domain, stabilizing the regulatory domain and blocking receptor-mediated TYK2 activation.[3] This mechanism effectively inhibits the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[1][4]

Solubility Profile

BMS-986165 is a crystalline free base with low aqueous solubility (5.2 μg/mL). For in vivo studies, particularly oral administration, formulation in a vehicle containing co-solvents or as a suspension is necessary to achieve the desired concentration and bioavailability. The compound is practically insoluble in water and ethanol but shows good solubility in Dimethyl Sulfoxide (DMSO). Various formulations have been developed to facilitate preclinical research.

Table 1: Solubility of BMS-986165 in Common Preclinical Vehicles

| Vehicle Composition | Achieved Concentration/Solubility | Solution Type | Method Note |

| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | 3.83 mg/mL (9.00 mM) | Suspension | Requires sonication |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.88 mM) | Clear Solution | - |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) | Clear Solution | - |

| 50% PEG300 + 50% Saline | 10 mg/mL (23.50 mM) | Clear Solution | Requires sonication |

| EtOH:TPGS:PEG300 (5:5:90) | Used for 7.5, 15, and 30 mg/kg doses | Not specified | Used for oral gavage |

| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Homogeneous Suspension | - |

| DMSO | ~30-33 mg/mL | Clear Solution | Requires sonication |

| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Not specified | - |

Data compiled from multiple sources.

Signaling Pathway

BMS-986165 selectively inhibits TYK2, a member of the Janus kinase (JAK) family. TYK2 is a crucial intracellular enzyme that transduces signals for cytokines like IL-12, IL-23, and Type I IFNs. These cytokines are implicated in the pathology of numerous immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus. By allosterically inhibiting TYK2, BMS-986165 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.

References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Detection of Gantenerumab in Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction Gantenerumab is a fully human IgG1 monoclonal antibody developed for the treatment of Alzheimer's disease (AD).[1][2][3] It is designed to bind with high affinity to aggregated forms of amyloid-beta (Aβ), including oligomers, fibrils, and plaques, which are pathological hallmarks of AD.[1][2] The therapeutic rationale for Gantenerumab is that it acts within the central nervous system to disassemble and degrade amyloid plaques, primarily by recruiting microglia and activating Fc-receptor-mediated phagocytosis. Measuring the concentration, distribution, and target engagement of Gantenerumab in tissue, particularly brain tissue, is critical for understanding its pharmacokinetics, pharmacodynamics, and efficacy in preclinical and clinical studies.

This document outlines key analytical methods for the detection and quantification of Gantenerumab in tissue samples: Immunohistochemistry (IHC) for spatial distribution analysis, Enzyme-Linked Immunosorbent Assay (ELISA) for bulk quantification in tissue homogenates, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for highly specific quantification.

Mechanism of Action: Microglia-Mediated Aβ Plaque Clearance

Gantenerumab binds to a conformational epitope on Aβ fibrils, encompassing both N-terminal and central amino acids of the peptide. This binding event flags the Aβ plaque for recognition by microglia. The Fc region of the Gantenerumab antibody then engages with Fc gamma receptors (FcγR) on the surface of microglia, triggering a cellular process called phagocytosis, which leads to the engulfment and subsequent degradation of the Aβ plaque.

Immunohistochemistry (IHC) for Gantenerumab Target Engagement

Immunohistochemistry is a powerful technique used to visualize the spatial distribution of Gantenerumab's target (Aβ plaques) within the native architecture of brain tissue. While direct detection of the Gantenerumab antibody itself is possible, a more common approach in clinical trials is to use an antibody against Aβ to assess the reduction in plaque burden in treated individuals compared to a placebo group. This method provides direct histological evidence of the drug's pharmacodynamic effect.

Quantitative Data Summary: Aβ Plaque Reduction

Neuropathologic assessments from the Dominantly Inherited Alzheimer Network Trials Unit (DIAN-TU-001) trial showed that Gantenerumab treatment resulted in a dose-dependent reduction of Aβ deposits. The data is often presented as Area Fractions (AFs), which quantify the percentage of a given brain region occupied by stained plaques.

| Brain Region | Outcome in Gantenerumab-Treated Patients |

| Frontal Cortex | Significantly lower Aβ deposit Area Fraction (AF) vs. controls. |

| Temporal Cortex | Significantly lower Aβ deposit AF vs. controls. |

| Parietal Cortex | Significantly lower Aβ deposit AF vs. controls. |

| Hippocampus | Significantly lower Aβ deposit AF vs. controls. |

| Caudate & Putamen | Significantly lower Aβ deposit AF vs. controls. |

| Cerebellar Gray Matter | Significantly lower Aβ deposit AF vs. controls. |

Experimental Protocol: IHC for Aβ Plaque Burden

This protocol is adapted from methodologies used in the DIAN-TU-001 clinical trial.

-

Tissue Preparation:

-

Fix one hemibrain in 10% neutral buffered formalin for approximately two weeks.

-

Slice the fixed hemibrain coronally.

-

Process tissue samples from key brain regions (e.g., frontal cortex, hippocampus) for histology.

-

Embed the processed tissue in paraffin and cut 6-μm thick sections, mounting them on glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 30 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Wash sections in Phosphate Buffered Saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash sections in PBS.

-

Block non-specific antibody binding using a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate sections with a primary antibody against amyloid-beta (e.g., 10D5) overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash sections three times in PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Develop the signal using 3,3′-diaminobenzidine (DAB) as a chromogen, which produces a brown precipitate at the antigen site.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Imaging and Analysis:

-

Dehydrate slides through graded ethanol and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

Digitize the slides using a whole-slide scanner.

-

Perform quantitative analysis using image analysis software to calculate the Area Fraction (AF) of Aβ deposits.

-

ELISA for Gantenerumab Quantification in Tissue Homogenate

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the total concentration of Gantenerumab in a tissue sample. This requires homogenizing the tissue to release the antibody into a buffer, followed by a standard sandwich ELISA procedure.

Quantitative Data Summary: Representative Performance

The following table presents typical performance characteristics for a monoclonal antibody sandwich ELISA. Actual values must be determined during assay validation.

| Parameter | Typical Value |

| Lower Limit of Quant. (LLOQ) | 0.1 - 1.0 ng/mL |

| Upper Limit of Quant. (ULOQ) | 10 - 100 ng/mL |

| Dynamic Range | 2-3 logs |

| Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocol: Sandwich ELISA

This protocol provides a general framework for sample preparation and analysis.

-

Tissue Homogenate Preparation:

-

Dissect the tissue of interest on ice to prevent protein degradation.

-

Rinse the tissue with ice-cold 1X PBS to remove excess blood.

-

Weigh the tissue and add a 5-10 fold volume of ice-cold extraction buffer (e.g., RIPA buffer with protease inhibitors).

-

Homogenize the tissue using an electric homogenizer.

-

Agitate the homogenate for 1-2 hours at 4°C.

-

Centrifuge the homogenate for 20 minutes at ~15,000 x g at 4°C to pellet insoluble debris.

-

Carefully collect the supernatant (soluble protein extract) for analysis. Determine the total protein concentration using a BCA assay.

-

-

ELISA Procedure (Sandwich Format):

-

Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG Fc specific antibody) overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add prepared tissue homogenate samples and Gantenerumab standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add a detection antibody that also binds to Gantenerumab, conjugated to an enzyme like horseradish peroxidase (HRP) (e.g., HRP-conjugated anti-human IgG Fab specific antibody). Incubate for 1 hour.

-

Wash the plate five times.

-

Add the HRP substrate (e.g., TMB). Incubate in the dark until a color develops (15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the concentration of Gantenerumab in the tissue samples by interpolating their absorbance values from the standard curve. Normalize the result to the total protein concentration of the homogenate.

-

LC-MS/MS for Gantenerumab Quantification in Tissue

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for quantifying therapeutic proteins. The method typically involves enriching the antibody from the complex tissue matrix, digesting it into smaller peptides, and quantifying one or more unique "surrogate" peptides by MS/MS.

Quantitative Data Summary: Representative Performance

The following table presents typical performance characteristics for an LC-MS/MS assay for a monoclonal antibody in a biological matrix. LLOQs of 10-50 ng/mL have been achieved for other mAbs in serum.

| Parameter | Typical Value |

| Lower Limit of Quant. (LLOQ) | 10 - 100 ng/mL |

| Upper Limit of Quant. (ULOQ) | 1,000 - 10,000 ng/mL |

| Dynamic Range | 3-4 logs |

| Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Experimental Protocol: Immunoaffinity LC-MS/MS

This protocol outlines a bottom-up approach using immunoaffinity capture.

-

Sample Preparation:

-

Prepare tissue homogenate supernatant as described in the ELISA protocol (Section 2).

-

Immunoaffinity Enrichment: Use magnetic beads or tips coated with Protein A or an anti-human IgG antibody to capture Gantenerumab from the tissue extract.

-

Incubate the tissue extract with the coated beads/tips.

-

Wash the beads/tips extensively with wash buffers (e.g., PBS) to remove non-specifically bound proteins.

-

-

Elution & Denaturation: Elute the captured Gantenerumab using a low-pH buffer (e.g., 0.5% TFA). Neutralize the eluate immediately with a high-pH buffer (e.g., 1M Tris, pH 9.0).

-

Add urea to denature the antibody and TCEP to reduce the disulfide bonds.

-

Add chloroacetamide (CAA) to alkylate the cysteine residues, preventing disulfide bonds from reforming.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration.

-

Add a sequence-specific protease, typically trypsin, and incubate for several hours (e.g., overnight at 37°C) to digest the antibody into smaller peptides.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a reverse-phase LC column for peptide separation.

-

The LC eluent is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

The mass spectrometer is configured to perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Step 1 (MS1): The instrument isolates the precursor ion (the surrogate peptide from Gantenerumab).

-

Step 2 (Collision Cell): The precursor ion is fragmented.

-

Step 3 (MS2): The instrument detects and quantifies specific fragment ions.

-

A stable isotope-labeled version of the surrogate peptide is typically spiked into the sample to serve as an internal standard for accurate quantification.

-

-

Data Analysis:

-

Quantify the peak area of the fragment ions from the endogenous peptide and the internal standard.

-

Calculate the concentration of Gantenerumab based on the ratio of the two peak areas against a calibration curve.

-

References

Application Notes and Protocols: Volixibat in Primary Sclerosing Cholangitis (PSC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking IBAT, Volixibat is designed to reduce the reabsorption of bile acids from the terminal ileum, thereby increasing their excretion in feces.[1] This mechanism of action holds therapeutic promise for cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), where the accumulation of bile acids is a key driver of symptoms and liver damage.[1] PSC is a chronic, progressive disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus (itching), fatigue, and eventual liver failure.[2] Currently, there are no approved therapies that halt the progression of PSC.

This document provides an overview of the current research on Volixibat for PSC, focusing on the available clinical trial data, relevant experimental protocols, and the underlying signaling pathways.

Mechanism of Action of Volixibat

Volixibat targets the enterohepatic circulation of bile acids. In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum by IBAT (also known as the apical sodium-dependent bile acid transporter, ASBT) and returned to the liver. In cholestatic conditions like PSC, this recycling process is impaired, leading to an accumulation of toxic bile acids in the liver and systemic circulation. This accumulation contributes to liver injury and symptoms such as pruritus.

By inhibiting IBAT, Volixibat interrupts this cycle, leading to a significant increase in the fecal excretion of bile acids.[1][3] This, in turn, is expected to lower the concentration of bile acids in the liver and serum, thereby alleviating cholestatic symptoms and potentially reducing liver damage.

Clinical Development in Primary Sclerosing Cholangitis: The VISTAS Trial

Volixibat is currently being evaluated for the treatment of pruritus associated with PSC in the Phase 2b VISTAS (A Study to Evaluate Efficacy and Safety of an Investigational Drug Named Volixibat in Patients With Itching Caused by Primary Sclerosing Cholangitis) clinical trial (NCT04663308).

VISTAS Trial Design:

| Parameter | Description |

| Study Phase | Phase 2b |

| Study Design | Randomized, double-blind, placebo-controlled |

| Population | Patients with PSC and cholestatic pruritus |

| Intervention | Volixibat (20 mg or 80 mg) administered orally twice daily, or placebo |

| Treatment Duration | 28 weeks |

| Primary Endpoint | Change from baseline in pruritus as measured by the Adult Itch Reported Outcome (ItchRO) scale |

| Secondary Endpoints | Assessments of fatigue, serum bile acids, and safety |

An independent data review committee has reviewed the interim analysis of the VISTAS trial and recommended the continuation of the study with the 20 mg twice-daily dose, as the trial met pre-specified efficacy and safety thresholds. However, specific quantitative data from this interim analysis for the PSC cohort has not been publicly disclosed. Top-line results from the fully enrolled VISTAS trial are anticipated in the second quarter of 2026.

Illustrative Data from a Related Indication: VANTAGE Trial in Primary Biliary Cholangitis (PBC)

While quantitative data for PSC is pending, interim results from the VANTAGE trial (NCT05050136), a similar Phase 2b study of Volixibat in patients with Primary Biliary Cholangitis (PBC), provide insight into the potential efficacy of IBAT inhibition. It is important to note that the following data is from a different patient population and should not be directly extrapolated to PSC.

VANTAGE Trial (PBC) Interim Results:

| Outcome Measure | Volixibat (Combined Doses) | Placebo | p-value |

| Change in Adult ItchRO Score from Baseline | -3.82 | -1.50 | <0.0001 |

| Placebo-Adjusted Difference in Adult ItchRO Score | -2.32 | N/A | 0.0026 |

| Patients with >50% Reduction in Serum Bile Acids | 75% | Not Reported | Not Reported |

Safety and Tolerability (VANTAGE Trial):

-

No new safety signals were observed.

-

The most common adverse event was diarrhea (77%), which was generally mild to moderate and transient.

-

There were no clinically meaningful changes in liver biomarkers.

Experimental Protocols

Assessment of Pruritus: The Adult Itch Reported Outcome (ItchRO™) Scale

Objective: To quantify the severity of itching from the patient's perspective.

Methodology: The Adult ItchRO™ is a patient-reported outcome tool where individuals rate the severity of their itch on an 11-point numeric rating scale (NRS), from 0 (no itching) to 10 (worst imaginable itching).

Protocol:

-

Data Collection: Patients complete an electronic diary twice daily (morning and evening).

-

Scoring:

-

The highest score from the morning and evening assessments is used as the daily score.

-

Weekly sum scores are calculated as the sum of the daily scores over 7 days.

-

The primary efficacy endpoint in the VISTAS trial is the change from baseline in the weekly averaged daily itch score.

-

Quantification of Serum Bile Acids (sBA)

Objective: To measure the concentration of total bile acids in serum as a pharmacodynamic marker of IBAT inhibition.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual and total bile acids in biological samples.

Protocol Overview (based on established LC-MS/MS methods):

-

Sample Preparation:

-

Collect whole blood from fasting patients into a serum separator tube.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Precipitate proteins from the serum sample (e.g., by adding methanol).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bile acids.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Separate the different bile acid species using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify the individual bile acids using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of each bile acid by comparing its signal to that of a known internal standard.

-

Sum the concentrations of all measured bile acids to determine the total serum bile acid level.

-

Visualizations

References

Application Notes: (+)-JQ1 as a Chemical Probe for Bromodomain-Containing Protein 4 (BRD4)

Introduction

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction tethers them to chromatin, where they play a pivotal role in regulating gene transcription.[3][4] BRD4 is a key activator of transcription, recruiting the positive transcription elongation factor b (p-TEFb) to promoter regions, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[4] Dysregulation of BRD4 activity is implicated in various diseases, most notably cancer, where it drives the expression of oncogenes such as c-Myc. Consequently, BRD4 has emerged as a high-priority target for therapeutic development.

(+)-JQ1 is a potent, cell-permeable, and highly specific small-molecule inhibitor of the BET family of bromodomains. It functions as a competitive antagonist by binding to the acetyl-lysine binding pocket of BRD4's two tandem bromodomains (BD1 and BD2), thereby displacing BRD4 from chromatin. This displacement leads to the downregulation of key target genes, including c-Myc, resulting in anti-proliferative effects in various cancer models. Its high affinity, selectivity, and well-characterized mechanism of action make (+)-JQ1 an indispensable chemical probe for elucidating the biological functions of BRD4 and for validating the therapeutic potential of BET inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of (+)-JQ1 activity against BRD4.

Table 1: Binding Affinity and Potency of (+)-JQ1 for BRD4

| Parameter | BRD4 Domain | Value (nM) | Assay Type | Reference |

| Kd | BD1 | ~50 | Isothermal Titration Calorimetry (ITC) | |

| Kd | BD2 | ~90 | Isothermal Titration Calorimetry (ITC) | |

| IC50 | BD1 | 77 | AlphaScreen | |

| IC50 | BD2 | 33 | AlphaScreen |

Table 2: Selectivity Profile of (+)-JQ1

| Protein Target | Parameter | Value (nM) | Notes | Reference |

| BRD4 (BD1/BD2) | IC50 | 33 - 77 | High Affinity Target | |

| BRD2 | Kd | 128 | High Affinity | |

| BRD3 | Kd | Comparable to BRD4 | High Affinity | |

| BRDT | Kd | ~3-fold weaker than BRD4 | High Affinity | |

| CREBBP | IC50 | >10,000 | Low to no affinity | |

| Other non-BET bromodomains | ΔTm | Minimal shift | Low to no affinity | |

| (-)-JQ1 (inactive enantiomer) | IC50 | >10,000 | Stereospecific binding |

Signaling Pathway Diagram

The diagram below illustrates the mechanism of BRD4 in transcriptional activation and its inhibition by (+)-JQ1. BRD4 binds to acetylated histones at enhancers and promoters, recruiting p-TEFb to phosphorylate RNA Polymerase II, thereby promoting the transcription of target genes like c-Myc. (+)-JQ1 competitively binds to BRD4's bromodomains, displacing it from chromatin and inhibiting this process.

Experimental Protocols

Protocol 1: In Vitro BRD4 Binding Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of compounds to BRD4. The assay relies on the energy transfer between a Terbium (Tb)-labeled donor (e.g., anti-GST-Tb antibody bound to GST-BRD4) and a dye-labeled acceptor (e.g., a biotinylated acetylated histone peptide bound to streptavidin-APC). Inhibition of the BRD4-peptide interaction by a compound like (+)-JQ1 disrupts FRET, leading to a decrease in the acceptor signal.

Materials:

-

Recombinant GST-tagged BRD4 (BD1 or BD1+BD2)

-

Terbium-labeled anti-GST antibody (Donor)

-

Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

-

(+)-JQ1 (Positive Control)

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume assay plates (black)

-

TR-FRET compatible microplate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation: Prepare serial dilutions of (+)-JQ1 and test compounds in TR-FRET Assay Buffer. A typical starting concentration for JQ1 is 10 µM. Prepare working solutions of GST-BRD4, Tb-anti-GST, and the Biotin-peptide/SA-APC complex in assay buffer according to manufacturer recommendations.

-

Compound Addition: To a 384-well plate, add 5 µL of diluted test compound, (+)-JQ1 positive control, or assay buffer (as a negative control).

-

Protein Addition: Add 10 µL of diluted GST-BRD4 protein labeled with the Tb-donor to all wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the protein.

-

Ligand/Acceptor Addition: Add 10 µL of the Biotin-peptide/SA-APC acceptor mix to all wells.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay - c-Myc Expression by Western Blot

This protocol details how to treat cells with (+)-JQ1 and measure the resulting change in the expression of the downstream target protein, c-Myc.

Materials:

-

Cancer cell line known to be sensitive to JQ1 (e.g., NALM6, REH, MM1.S)

-

Complete cell culture medium

-

(+)-JQ1 stock solution (in DMSO)

-

DMSO (Vehicle Control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Workflow Diagram:

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density. Allow them to grow for 24 hours. Treat the cells with increasing concentrations of (+)-JQ1 (e.g., 0.1 to 2 µM) or DMSO vehicle control for 24 to 72 hours.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C. Also, probe for a loading control like β-actin.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the c-Myc signal to the loading control signal to determine the relative decrease in c-Myc expression upon (+)-JQ1 treatment.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of [Compound Name]

Of course. Here is a technical support center guide for improving the solubility of [Compound Name].

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and enhance the solubility of chemical compounds for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: My compound, [Compound Name], is not dissolving. What are the first steps I should take? A1: When a compound fails to dissolve, a systematic approach is crucial.[1]

-

Verify Purity: Ensure the purity and identity of your compound. Impurities can significantly affect solubility.

-

Check Solvent Quality: For organic solvents like DMSO, ensure they are anhydrous and high-purity. DMSO is hygroscopic and can absorb water, which reduces its solvating power.[2]

-